Ethyl 5-(2-hydroxypropan-2-yl)isoxazole-3-carboxylate Ethyl 5-(2-hydroxypropan-2-yl)isoxazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 861136-16-5
VCID: VC6223146
InChI: InChI=1S/C9H13NO4/c1-4-13-8(11)6-5-7(14-10-6)9(2,3)12/h5,12H,4H2,1-3H3
SMILES: CCOC(=O)C1=NOC(=C1)C(C)(C)O
Molecular Formula: C9H13NO4
Molecular Weight: 199.206

Ethyl 5-(2-hydroxypropan-2-yl)isoxazole-3-carboxylate

CAS No.: 861136-16-5

Cat. No.: VC6223146

Molecular Formula: C9H13NO4

Molecular Weight: 199.206

* For research use only. Not for human or veterinary use.

Ethyl 5-(2-hydroxypropan-2-yl)isoxazole-3-carboxylate - 861136-16-5

Specification

CAS No. 861136-16-5
Molecular Formula C9H13NO4
Molecular Weight 199.206
IUPAC Name ethyl 5-(2-hydroxypropan-2-yl)-1,2-oxazole-3-carboxylate
Standard InChI InChI=1S/C9H13NO4/c1-4-13-8(11)6-5-7(14-10-6)9(2,3)12/h5,12H,4H2,1-3H3
Standard InChI Key MTJTVBIZVRHNHQ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NOC(=C1)C(C)(C)O

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

Ethyl 5-(2-hydroxypropan-2-yl)isoxazole-3-carboxylate (CAS RN: 861136-16-5) is defined by the IUPAC name ethyl 5-(2-hydroxypropan-2-yl)-1,2-oxazole-3-carboxylate . Its molecular formula, C9H13NO4\text{C}_9\text{H}_{13}\text{NO}_4, corresponds to a molecular weight of 199.20 g/mol . The compound’s structure combines an isoxazole ring (a five-membered heterocycle with oxygen and nitrogen atoms) substituted at positions 3 and 5 with an ethyl carboxylate and a 2-hydroxypropan-2-yl group, respectively (Fig. 1) .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC9H13NO4\text{C}_9\text{H}_{13}\text{NO}_4
Molecular Weight199.20 g/mol
Exact Mass199.0845 Da
Topological Polar SA72.6 Ų
XLogP30.7

Spectroscopic and Structural Data

The compound’s structure is validated by 1H^1\text{H}-NMR, mass spectrometry, and X-ray crystallography (where available). The 1H^1\text{H}-NMR spectrum exhibits signals for the ethyl group (δ 1.3–1.4 ppm, triplet; δ 4.3–4.4 ppm, quartet), the isoxazole proton (δ 6.8–7.0 ppm), and the hydroxyl proton (δ 2.5–3.0 ppm, broad) . The 2-hydroxypropan-2-yl group’s quaternary carbon resonates at δ 70–75 ppm in 13C^{13}\text{C}-NMR .

Synthesis and Manufacturing

Grignard Reaction-Based Synthesis

A prominent route involves the Grignard reaction of diethyl 2-substituted imidazole-4,5-dicarboxylate with methylmagnesium bromide (MeMgBr) in tetrahydrofuran (THF) . While this method is described for imidazole derivatives, analogous strategies apply to isoxazole systems. For example, reacting diethyl 2-propylimidazole-4,5-dicarboxylate with MeMgBr yields hydroxylated intermediates , suggesting adaptability for isoxazole frameworks.

Copper-Catalyzed Cyclization

Recent advances utilize copper(II) nitrate (Cu(NO3)2\text{Cu(NO}_3)_2) to catalyze the cyclization of alkynyl ethers into isoxazoles . Ethyl 3-benzoylisoxazole-5-carboxylate derivatives are synthesized via this method , which could be modified to introduce the 2-hydroxypropan-2-yl group through post-cyclization functionalization.

Table 2: Representative Synthetic Conditions

MethodReagents/ConditionsYieldSource
Grignard AdditionMeMgBr, THF, 15°C, 1 h82.6%
Copper CatalysisCu(NO3_3)2_2, PhCN, 60°C75–85%

Physicochemical Properties

Thermal and Solubility Profiles

The compound is a solid at room temperature (melting point: 53°C) with moderate solubility in polar aprotic solvents (e.g., THF, DMSO) and limited solubility in water (LogP = 0.7) . Its stability under ambient conditions necessitates storage in cool, dark environments (<15°C) .

Reactivity and Functional Group Interactions

The 2-hydroxypropan-2-yl group confers steric hindrance, influencing regioselectivity in electrophilic substitutions. The ethyl carboxylate moiety participates in hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives .

Applications in Pharmaceutical Chemistry

Intermediate for Angiotensin II Receptor Blockers

Structural analogs of this compound, such as ethyl 4-(2-hydroxypropan-2-yl)-2-propylimidazole-5-carboxylate, are key intermediates in synthesizing Olmesartan—a antihypertensive agent . The isoxazole variant may similarly serve in constructing bioactive molecules targeting cardiovascular diseases.

Stem Cell Differentiation Agents

Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate derivatives are employed in stem cell research . The hydroxylated variant’s potential in modulating cell differentiation pathways warrants further investigation.

Comparative Analysis with Related Isoxazoles

Ethyl 5-(Thiophen-2-yl)isoxazole-3-carboxylate

This analog (CAS RN: 90924-54-2) shares the ethyl carboxylate group but substitutes the hydroxylated alkyl with a thiophene ring . The thiophene derivative exhibits higher thermal stability (m.p. 51–55°C) , underscoring how heteroaromatic substituents modulate physicochemical behavior.

Ethyl 5-(2-Oxobutyl)isoxazole-3-carboxylate

Replacing the hydroxyl group with a ketone (CAS RN: 134370-37-9) reduces polarity (LogP = 0.499) , highlighting the hydroxyl group’s role in enhancing hydrophilicity.

Future Directions

Research priorities include:

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral derivatives.

  • Biological Screening: Evaluating antimicrobial, anticancer, and anti-inflammatory activities.

  • Material Science Applications: Exploring use in polymers or coordination complexes.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator